6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid
Description
Molecular Formula: C₆H₄F₃N₄O₂
Molecular Weight: 164.12 g/mol
CAS Number: 1245644-97-6
Structure: The compound consists of a [1,2,4]triazolo[4,3-A]pyrazine core, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid (-COOH) group at position 3 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety provides hydrogen-bonding capacity and acidity (predicted pKa ~4.23) . This combination makes it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to electronegative substituents .
Properties
Molecular Formula |
C7H3F3N4O2 |
|---|---|
Molecular Weight |
232.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)3-2-14-4(1-11-3)12-13-5(14)6(15)16/h1-2H,(H,15,16) |
InChI Key |
SSAOPZOCVVKNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=C(N21)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine hydrochloride with various reagents. One common method includes the treatment of this intermediate with isocyanates in the presence of triethylamine and dichloromethane at room temperature . The reaction proceeds smoothly under mild conditions, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridine vs. Pyrazine Cores
Substituent Variations: Trifluoromethyl vs. Difluoromethyl
Functional Group Modifications: Carboxylic Acid vs. Amine
Core Heterocycle Modifications: Thiadiazine and Pyrimidine Derivatives
Physicochemical and Pharmacokinetic Comparison
Research Findings and Trends
- The trifluoromethyl group in the target compound enhances metabolic stability by 30% compared to non-fluorinated analogs .
- Pyrazine-core derivatives exhibit higher aqueous solubility than pyridine analogs, making them suitable for oral formulations .
- Substitution of -COOH with -NH₂ improves blood-brain barrier penetration , as seen in GABA receptor modulators .
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 228.13 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-A]pyrazine exhibit potent anticancer activity against various cancer cell lines. For instance:
- Compound 22i , a derivative containing a similar triazolo structure, showed significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
- The mechanism of action involves the inhibition of c-Met kinase, an important target in cancer therapy. Compound 22i exhibited c-Met inhibition at nanomolar levels (IC50 = 48 nM) .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as a selective inhibitor of c-Met kinase, disrupting signaling pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that treatment with triazolo derivatives leads to increased apoptosis in cancer cells, evidenced by Annexin V-FITC/PI staining assays .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in treated cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazolo moiety significantly impact the biological activity of these compounds. For example:
- The introduction of different substituents on the pyrazine ring alters both potency and selectivity towards various kinases.
- Triazole rings are known for their stability against metabolic degradation, which enhances their potential as drug candidates .
Case Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 ± 0.07 | c-Met Inhibition |
| 22i | MCF-7 | 0.15 ± 0.08 | Apoptosis Induction |
| 22i | HeLa | 2.85 ± 0.74 | Cell Cycle Arrest |
Research Findings
In vitro studies have consistently shown that compounds containing the triazole moiety possess enhanced antiproliferative activity compared to their non-triazole counterparts . Furthermore, recent research highlights the potential for these compounds in treating not only cancer but also inflammatory diseases due to their ability to modulate immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
